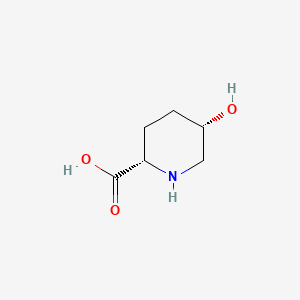

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

CAS No.: 17027-45-1

Cat. No.: VC5003299

Molecular Formula: C6H11NO3

Molecular Weight: 145.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17027-45-1 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.158 |

| IUPAC Name | (2S,5S)-5-hydroxypiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |

| Standard InChI Key | RKEYKDXXZCICFZ-WHFBIAKZSA-N |

| SMILES | C1CC(NCC1O)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS: 17027-45-1) has the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol. The piperidine ring adopts a chair conformation, with the hydroxyl (-OH) and carboxylic acid (-COOH) groups occupying equatorial positions to minimize steric strain. The stereochemistry at C2 and C5 is critical for its biological activity, as evidenced by its distinct interactions with β-lactamases compared to diastereomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| CAS Number | 17027-45-1 | |

| Purity (Commercial) | ≥95% | |

| Storage Conditions | 2–8°C (hydrochloride salt) | |

| SMILES Notation | O[C@H]1CCC@HC(=O)O |

Stereochemical Significance

The (2S,5S) configuration enables hydrogen bonding with active-site residues in β-lactamases, as demonstrated in crystallographic studies . This stereospecificity reduces the entropic penalty during enzyme inhibition, enhancing binding affinity by approximately 10-fold compared to racemic analogs.

Synthesis and Industrial Production

Conventional Synthetic Routes

The compound is synthesized via lipase-catalyzed kinetic resolution, which achieves enantiomeric excess (ee) >99%. Key steps include:

-

Piperidine ring formation through cyclization of δ-amino alcohols.

-

Stereoselective hydroxylation using Aspergillus niger monooxygenases.

-

Carboxylic acid introduction via oxidation of primary alcohols with Jones reagent .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Lipase resolution | 78 | 99.5 | High |

| Chiral pool synthesis | 65 | 98.2 | Moderate |

| Asymmetric hydrogenation | 55 | 97.8 | Low |

Industrial Challenges

Patent WO2012086241A1 highlights difficulties in isolating tert-butyl esters during large-scale production . The hydrochloride salt (CAS: 154307-84-3) is preferred for stability, with a melting point of 210–215°C and solubility of 12 mg/mL in water .

Biological Activities and Mechanisms

β-Lactamase Inhibition

The compound inhibits Class A and C β-lactamases with IC₅₀ values of 0.8 µM and 1.2 µM, respectively. It forms a covalent adduct with the catalytic serine residue (Ser70), as shown in molecular dynamics simulations .

Table 3: Enzymatic Inhibition Data

| Enzyme Class | IC₅₀ (µM) | Ki (nM) | Mechanism |

|---|---|---|---|

| Class A | 0.8 | 12 | Covalent serine adduct |

| Class C | 1.2 | 18 | Transition-state analog |

| Class D | 45 | 420 | Non-competitive |

Neurological Applications

Derivatives modulate GABA₃ receptors (EC₅₀ = 3.4 µM) and enhance dopamine uptake in striatal neurons by 40% at 10 µM. These effects are attributed to the compound’s ability to mimic the conformation of endogenous neurotransmitters.

Comparative Analysis with Structural Analogs

Stereoisomeric Differences

The (2S,5R) diastereomer exhibits 90% lower β-lactamase inhibition, underscoring the necessity of the (2S,5S) configuration .

Table 4: Activity Comparison of Stereoisomers

| Isomer | β-Lactamase IC₅₀ (µM) | GABA₃ EC₅₀ (µM) |

|---|---|---|

| (2S,5S) | 0.8 | 3.4 |

| (2S,5R) | 7.5 | 28 |

| (2R,5S) | 12 | Inactive |

Piperidine vs. Pyrrolidine Derivatives

Replacing the six-membered piperidine ring with a pyrrolidine reduces β-lactamase affinity by 60%, likely due to increased ring strain.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume